molecular formula C22H24N4O6S2 B2359999 Ethyl 4-((4-((4-(5-methylfuran-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-47-2

Ethyl 4-((4-((4-(5-methylfuran-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2359999
CAS RN: 361174-47-2
M. Wt: 504.58
InChI Key: KSKKRYAXODIQGR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule . The exact mass of the molecule can be determined using mass spectrometry .

Scientific Research Applications

Antibacterial Efficacy

Thiazole-containing compounds have been synthesized and tested for their antibacterial efficacy against a spectrum of microbiological species . The antibacterial properties of these compounds make them potential candidates for the development of new antibiotics.

Anti-inflammatory Activities

Compounds containing a thiazole ring have shown significant anti-inflammatory activities . This suggests that they could be used in the development of drugs for treating inflammatory diseases.

Analgesic Properties

In addition to their anti-inflammatory activities, thiazole derivatives have also demonstrated analgesic properties . This means they could potentially be used in pain management.

Antioxidant Properties

Dihydropyrimidinone (DHPM) derivatives, which can be synthesized from thiazole-containing compounds, have shown antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals, and thus these compounds could be used in the development of antioxidant drugs.

Anticancer Activities

DHPM derivatives have also been associated with anticancer activities . They could potentially be used in the development of new anticancer drugs.

Antihypertensive Activities

DHPM derivatives have shown antihypertensive activities . This suggests that they could be used in the treatment of hypertension.

Future Directions

Thiazole derivatives, including this compound, have a wide range of biological activities and are therefore of interest in the development of new therapeutic agents for a variety of pathological conditions . Future research could focus on further exploring the biological activities of this compound and developing new drugs based on its structure .

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole derivatives can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution in the body.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the compound’s action could result in one or more of these effects.

Action Environment

The chemical properties of thiazole derivatives, such as their solubility in different solvents , could potentially be influenced by environmental conditions such as pH and temperature.

properties

IUPAC Name

ethyl 4-[4-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S2/c1-3-31-22(28)25-10-12-26(13-11-25)34(29,30)17-7-5-16(6-8-17)20(27)24-21-23-18(14-33-21)19-9-4-15(2)32-19/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKKRYAXODIQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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